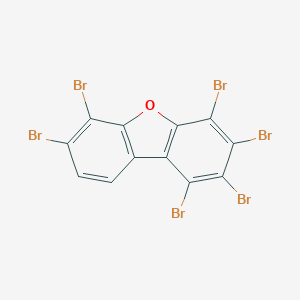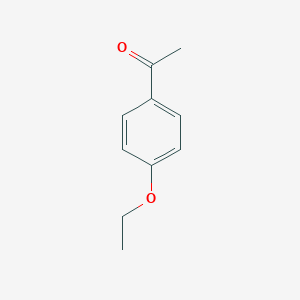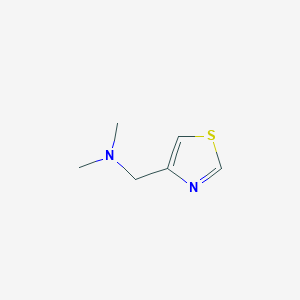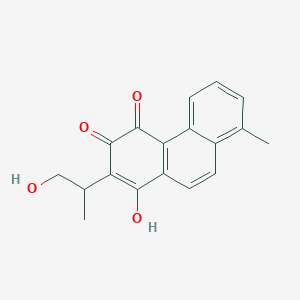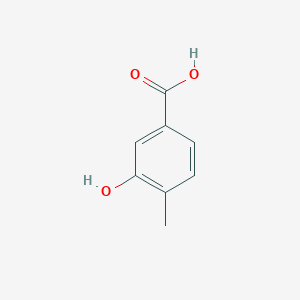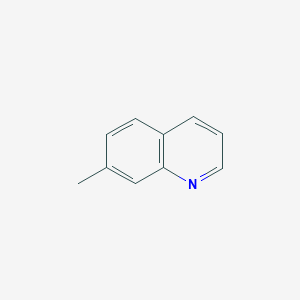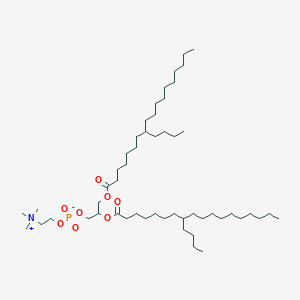
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BODIPY-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is highly sensitive to changes in the lipid environment, making it a valuable tool for studying cell membrane dynamics and lipid metabolism. In
Mechanism of Action
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is highly sensitive to changes in the lipid environment. When 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is incorporated into the cell membrane, it undergoes a change in fluorescence intensity and wavelength, which can be monitored using fluorescence microscopy. This change in fluorescence is due to the interaction of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids, which alters its electronic properties.
Biochemical and Physiological Effects:
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have several biochemical and physiological effects on cells. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in lipid metabolism, and to induce apoptosis in cancer cells. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to alter the fluidity and permeability of cell membranes, which can affect cellular processes such as signaling and transport.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its high sensitivity to changes in the lipid environment. This makes it a valuable tool for studying lipid metabolism and cell membrane dynamics. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is also relatively easy to synthesize and can be incorporated into a variety of cell types. However, one limitation of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is its tendency to aggregate in solution, which can affect its fluorescence properties. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is not suitable for use in live animals due to its toxicity.
Future Directions
There are several future directions for the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of new fluorescent probes that are more specific to certain lipids or lipid domains. Another area of research is the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in combination with other imaging techniques, such as super-resolution microscopy, to study lipid dynamics at a higher resolution. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate could be used to investigate the role of lipids in disease processes, such as cancer and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, starting with the preparation of the phospholipid precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is then reacted with 8-butyloctadecanoyl chloride and triethylamine to produce 1,2-dimyristoyl-sn-glycero-3-phospho-(8-butyl-octadecanoyl)-choline (2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate). The final step involves the addition of trimethylamine to form 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with a quaternary ammonium group.
Scientific Research Applications
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a fluorescent probe to study lipid metabolism and cell membrane dynamics. It has been used to investigate the role of lipids in various cellular processes, such as endocytosis, exocytosis, and lipid transport. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to study the effect of drugs and toxins on lipid metabolism and to monitor changes in lipid composition in different tissues and cells.
properties
CAS RN |
114928-03-9 |
|---|---|
Product Name |
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C52H104NO8P |
Molecular Weight |
902.4 g/mol |
IUPAC Name |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
InChI Key |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
synonyms |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





